(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a complex structure that includes a quinazolinone core, a hydroxystyryl group, and a methoxyphenyl substituent. Quinazolinones are notable for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in question has garnered interest for its potential applications in medicinal chemistry and pharmacology.
This compound can be classified under the category of quinazolin-4(3H)-ones, which are derivatives of quinazoline. The presence of hydroxyl and methoxy substituents on the phenyl rings enhances its chemical reactivity and biological activity. Quinazolinones have been extensively studied for their role in drug development, particularly as inhibitors of various enzymes and receptors.
The synthesis of (E)-2-(3,4-dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can be achieved through several methodologies:
The molecular structure of (E)-2-(3,4-dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one features:
The compound can undergo various chemical reactions typical for quinazolinones:
These reactions can be monitored using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) for product characterization .
The mechanism of action for (E)-2-(3,4-dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is likely multifaceted:
Data from studies suggest non-competitive inhibition mechanisms for related compounds against certain receptors like NMDA .
(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has potential applications in various scientific fields:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings with a carbonyl group at position 4. This core structure serves as a versatile template for developing biologically active compounds, particularly in oncology. The structural plasticity of the quinazolinone ring allows for strategic modifications at multiple positions, enabling fine-tuning of pharmacological properties and target selectivity. Historically, this scaffold has yielded several clinically validated tyrosine kinase inhibitors, including gefitinib, erlotinib, and lapatinib, which target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways in various cancers [3]. The continuous exploration of novel quinazolinone derivatives remains a vibrant research domain aimed at overcoming limitations of existing therapeutics, particularly regarding drug resistance and selectivity profiles.
Bioactive quinazolin-4(3H)-one derivatives exhibit systematic structural variations that correlate with specific biological activities. The compound "(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one" (CAS: 2041072-41-5) exemplifies a sophisticated hybrid structure with three critical domains:
Table 1: Structural Domains and Their Functional Roles in Quinazolinone Derivatives
Molecular Domain | Structural Feature | Biological Significance |
---|---|---|
C2 Position | (E)-2-(3,4-Dihydroxystyryl) | Enhances kinase inhibition through hydrogen bonding and redox modulation |
N3 Position | 2-Methoxyphenyl | Improves lipophilicity and influences spatial orientation |
C6/C7 Positions | Unsubstituted (in this derivative) | Allows flexibility for additional modifications in analog development |
Core System | Quinazolin-4(3H)-one | Serves as ATP-mimetic scaffold for kinase interaction |
This compound belongs to the styrylquinazolinone subclass, distinguished by the conjugated ethenyl bridge linking the C2 position to an aromatic system. The (E)-configuration at the styryl double bond is crucial for maintaining planarity and optimal target binding, as confirmed by nuclear magnetic resonance and crystallographic studies of analogous structures [4] [5]. The presence of electron-donating substituents (hydroxy, methoxy) creates a push-pull electronic system across the extended π-framework, potentially influencing charge distribution during target interactions.
Styryl-substituted quinazolinones demonstrate compelling pharmacological profiles, particularly in oncology. The specific derivative "(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one" (designated ICCB280 in pharmacological studies) exhibits multi-faceted anti-leukemic activity through:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4